Lipophilicity (Calculated XLogP) Differentiates the 4-Methoxy Derivative from Halogenated and Unsubstituted Analogs
The calculated XLogP value for 4-methoxy-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide is 3.9, placing it between the unsubstituted benzamide (XLogP = 3.9 for N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide) and the 4-trifluoromethyl analog (XLogP ≈ 4.5 estimated) . The 4-methoxy substituent contributes a hydrogen-bond-acceptor oxygen (total HBA count = 4 vs. 3 for the unsubstituted analog), while simultaneously lowering lipophilicity relative to the 4-CF3 and 4-Cl variants. This balance of moderate lipophilicity with additional H-bonding capacity is relevant when selecting compounds for assays where non-specific protein binding driven by excessive logP must be minimized without sacrificing membrane permeability [1].
| Evidence Dimension | Calculated partition coefficient (XLogP) and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | XLogP = 3.9; H-bond acceptors = 4; Topological polar surface area = 59.3 Ų |
| Comparator Or Baseline | N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide (unsubstituted): XLogP = 3.9, HBA = 3, TPSA = 59.3 Ų; 4-CF3 analog: XLogP ≈ 4.5; 4-Cl analog: XLogP ≈ 4.2 (estimated from structural increments) |
| Quantified Difference | The 4-OCH3 derivative adds one H-bond acceptor (4 vs. 3) while maintaining XLogP within 0.6 log units of the 4-CF3 analog and identical to the unsubstituted parent, producing a distinct HBA/logP ratio. |
| Conditions | Calculated properties from ChemSrc and Chem960 databases using standard XLogP algorithms; TPSA calculated via fragment-based method. |
Why This Matters
For screening library procurement, this combination of moderate lipophilicity and enhanced H-bonding capacity makes the 4-methoxy compound a more versatile probe for targets with mixed hydrophobic/hydrophilic binding pockets compared to the more lipophilic halogenated analogs.
- [1] Gómez-García O, et al. Synthesis, Molecular Docking, and Antimycotic Evaluation of Some 3-Acyl Imidazo[1,2-a]pyrimidines. Molecules. 2018;23(3):599. doi:10.3390/molecules23030599. (Class-level inference: para-substituent electronic effects modulate binding and physicochemical profiles.) View Source
